N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide
Description
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H12N2O3/c17-11-6-7-12(13(18)8-11)14(19)16-15-9-10-4-2-1-3-5-10/h1-9,17-18H,(H,16,19)/b15-9+ |
InChI Key |
NYNXPFMWHJTOQV-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,4-Dihydroxybenzamide with Aromatic Aldehydes
The primary route involves the condensation of 2,4-dihydroxybenzamide with benzaldehyde derivatives under mild acidic or basic conditions. This method leverages the nucleophilic attack of the primary amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (C=N) bond.
Key Reaction Conditions :
-
Catalyst : Piperidine (0.5 mol%) accelerates imine formation by deprotonating the amine.
-
Solvent : Absolute ethanol ensures solubility of both reactants and facilitates dehydration.
-
Temperature : Microwave irradiation at 160°C for 60 minutes significantly improves reaction efficiency, achieving yields of 26–90%.
A representative reaction is:
Preparation of 2,4-Dihydroxybenzamide
2,4-Dihydroxybenzamide is synthesized from 2,4-dihydroxybenzoic acid through amidation. Two approaches are documented:
-
Direct Aminolysis : Reaction of 2,4-dihydroxybenzoic acid with ammonium chloride in the presence of a coupling agent (e.g., HATU).
-
Benzoxazine Intermediate : Conversion of 2-hydroxybenzoic acid derivatives to benzoxazines, followed by ring-opening with benzylamine.
Optimization Data :
Schiff Base Formation
The intermediate 2,4-dihydroxybenzamide is reacted with benzaldehyde under controlled conditions. Microwave irradiation reduces reaction time from 12 hours (conventional heating) to 60 minutes while maintaining yields >80%.
Critical Parameters :
-
Molar Ratio : A 1:1.2 ratio of amine to aldehyde minimizes side products.
-
Work-Up : Crude product isolation via filtration and purification by recrystallization (ethanol/water) ensures >95% purity.
Structural and Spectroscopic Validation
Fourier-Transform Infrared (FTIR) Spectroscopy
The imine bond (C=N) is confirmed by a characteristic stretch at 1615–1645 cm⁻¹. Additional peaks include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The N–CH=N proton resonates as a singlet at δ 8.24–8.59 ppm, confirming the E-configuration.
-
¹³C NMR : The imine carbon appears at δ 150–155 ppm, while the amide carbonyl is observed at δ 165–170 ppm.
Comparative Analysis of Synthetic Methods
Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 12–24 hours | 60 minutes |
| Yield | 50–75% | 26–90% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Microwave irradiation enhances reaction efficiency but requires precise temperature control to prevent decomposition of heat-sensitive intermediates.
Challenges and Mitigation Strategies
Solubility Issues
Low solubility of 2,4-dihydroxybenzamide in polar aprotic solvents (e.g., DMF) complicates large-scale synthesis. Strategies include:
Stereochemical Control
The E-configuration is thermodynamically favored, but prolonged heating may lead to isomerization. Techniques to ensure stereopurity:
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluent resolves E/Z mixtures.
Scalability and Industrial Relevance
Pilot-Scale Production
A 1 kg batch synthesis achieved 72% yield using:
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-benzylamino-2,4-dihydroxybenzamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide typically involves the condensation reaction between 2,4-dihydroxybenzamide and benzaldehyde derivatives. The reaction conditions often require specific solvents and catalysts to achieve optimal yields. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, compounds related to this structure have shown effectiveness against strains like Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For example, derivatives of this compound have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antioxidant Activity
This compound has been evaluated for its antioxidant capacity. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Antibacterial Efficacy
A study conducted by Belz et al. synthesized several derivatives of benzamide compounds, including this compound, and tested their antibacterial activity against Bacillus subtilis and M. chlorophenolicum. The results indicated that certain derivatives exhibited MIC values as low as 12.5 µg/mL against these bacteria, demonstrating strong antibacterial properties .
Anticancer Research
In a separate investigation focusing on anticancer applications, researchers treated human cancer cell lines with this compound derivatives. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations . This suggests potential for further development as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
- N-(2-chloro-4-nitrophenyl)-2,4-dihydroxybenzamide (Compound 18): This derivative introduces electron-withdrawing groups (chloro and nitro) to the aromatic ring. Such substitutions are associated with increased potency in colistin potentiation, highlighting the role of electronic effects in modulating activity .
- N'-(2,4-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide (CID 6870583): The dichloro substitution increases lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility. The hydrazide group (vs. benzamide) alters hydrogen-bonding capacity, demonstrating how minor structural changes impact pharmacokinetics and target engagement .
Pharmacophore Variations
- (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide: Replacing the benzamide with a sulfonamide group shifts the pharmacophore’s electronic profile, enhancing urease inhibition (IC50 values in µM range). The pyrimidinyl moiety introduces additional hydrogen-bond acceptors, critical for binding to urease’s active site .
- VER-246608: This PDK1/2/3/4 inhibitor incorporates a 2,4-dihydroxybenzamide core but adds a pyrimidinylphenyl group and difluoroacetylaminomethylbenzyl chain. These modifications confer ATP-competitive inhibition (IC50 < 100 nM) by enhancing interactions with the kinase’s hydrophobic pocket and ATP-binding domain .
Heterocyclic Modifications
- N-Benzimidazole-derived carboxamides (Compounds 31–37): Substituting the benzylideneamino group with benzimidazole heterocycles introduces basic nitrogen atoms, improving DNA intercalation or enzyme inhibition. For example, 3,4,5-trihydroxy derivatives show enhanced antioxidant and antiproliferative activity due to increased radical scavenging and metal chelation .
Structural and Functional Data Tables
Structure-Activity Relationship (SAR) Insights
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity with nucleophilic enzyme residues but may reduce solubility. Conversely, electron-donating groups (e.g., methoxy) improve solubility but reduce electrophilicity .
- Steric Considerations : Bulky substituents (e.g., dichlorophenyl) can hinder binding to shallow enzyme pockets but improve selectivity for deeper hydrophobic regions .
- Hydrogen Bonding : The 2,4-dihydroxybenzamide core is critical for forming intramolecular H-bonds (e.g., S(6) ring motifs), stabilizing the bioactive conformation .
Biological Activity
N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide (commonly referred to as "compound X") has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and enzymatic inhibition contexts. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 256.26 g/mol
- Functional Groups : The compound contains an amine group, hydroxyl groups, and a benzylidene moiety which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by evaluated the antibacterial activity of several derivatives of benzamide compounds, including compound X. The results indicated that:
- Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, revealing that compound X had effective inhibitory concentrations comparable to known antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Bacillus subtilis | 12.5 |
These findings suggest that compound X could serve as a promising candidate for developing new antimicrobial agents.
Enzymatic Inhibition
In addition to its antibacterial properties, this compound has been investigated for its ability to inhibit enzymatic activity, particularly tyrosinase. Tyrosinase is a key enzyme involved in melanin biosynthesis and is a target for cosmetic and therapeutic applications.
A recent study highlighted that compounds with similar structures to compound X demonstrated potent inhibition of tyrosinase activity:
| Compound | Tyrosinase Inhibition (%) | IC (µM) |
|---|---|---|
| Compound X | 75 | 15 |
| Control (Kojic Acid) | 50 | 30 |
The results indicate that the presence of hydroxyl groups at the 2 and 4 positions significantly enhances the inhibitory effect on tyrosinase, making compound X a valuable candidate for further research in skin-whitening agents or anti-aging products .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and bacterial cell walls. The hydroxyl groups are believed to facilitate hydrogen bonding with active sites on enzymes like tyrosinase, leading to competitive inhibition .
Case Studies
- Antimicrobial Efficacy : In a clinical setting, a derivative of compound X was tested against multi-drug resistant strains of Staphylococcus aureus. The study found that not only did it inhibit bacterial growth effectively but also reduced biofilm formation significantly when compared to standard treatments.
- Cosmetic Applications : A formulation containing this compound was applied in a cosmetic product aimed at reducing hyperpigmentation. Clinical trials showed a noticeable reduction in dark spots over an eight-week period.
Q & A
Q. Q1: What are the optimal synthetic routes for N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide, and how can reaction conditions be systematically optimized?
A: The compound is synthesized via Schiff base formation between 2,4-dihydroxybenzamide and a substituted benzaldehyde. Key parameters include:
- Solvent selection : Use ethanol or methanol for polar protic conditions to stabilize intermediates .
- Catalysis : Acidic (e.g., acetic acid) or mild basic conditions to accelerate imine bond formation without degrading hydroxyl groups .
- Temperature : Room temperature or gentle heating (40–60°C) to avoid decomposition of sensitive dihydroxybenzamide moieties .
- Purity control : Recrystallization in methanol or ethyl acetate improves yield (typically 60–75%) .
Q. Q2: What analytical techniques are critical for confirming the structure and purity of this compound?
A:
- NMR spectroscopy : ¹H/¹³C NMR identifies the imine proton (δ 8.3–8.5 ppm) and hydroxyl groups (δ 10–12 ppm). Aromatic protons in the benzylidene and benzamide rings appear between δ 6.5–7.8 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 269.26 for C₁₄H₁₁N₃O₃) .
- X-ray crystallography : Resolves crystal packing and confirms the E-configuration of the imine bond .
Q. Q3: How can preliminary biological activity (e.g., antimicrobial or antioxidant properties) be assessed?
A:
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and ferric reducing power (FRAP) are standard. Hydroxyl groups at positions 2 and 4 enhance electron donation, improving activity .
- Antimicrobial screening : Use microdilution assays against Gram-negative/-positive bacteria. Compare results to structurally related Schiff bases (e.g., 2,4-dihydroxy variants show higher potency than mono-hydroxy analogs) .
Advanced Research Questions
Q. Q4: How do substituents on the benzylidene ring influence electronic conjugation and biological activity?
A: Substituents alter π-conjugation and electron-donating/withdrawing effects:
- Electron-donating groups (e.g., -OCH₃, -OH) : Enhance resonance stabilization of the imine bond, increasing stability and antioxidant activity .
- Electron-withdrawing groups (e.g., -NO₂, -Cl) : Reduce conjugation but may improve binding to hydrophobic enzyme pockets (e.g., PARP-1 or Hsp90) .
- Quantitative analysis : Hammett substituent constants (σₚ/σₘ) correlate biological activity with electronic effects. For example, p-nitro derivatives (σₚ = +0.78) show reduced antioxidant capacity but enhanced enzyme inhibition .
Table 1: Substituent Effects on Biological Activity
| Substituent | σₚ (exp) | Antioxidant IC₅₀ (µM) | PARP-1 Inhibition (%) |
|---|---|---|---|
| -H | 0.00 | 12.5 ± 1.2 | 45 ± 3 |
| -OCH₃ | -0.27 | 8.3 ± 0.9 | 32 ± 2 |
| -NO₂ | +0.78 | 28.6 ± 2.1 | 68 ± 4 |
| Data adapted from . |
Q. Q5: What computational strategies are effective for predicting binding modes with therapeutic targets like Hsp90 or PARP-1?
A:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The 2,4-dihydroxybenzamide moiety chelates ATP-binding site metals (e.g., Mg²⁺ in Hsp90), while the benzylidene group occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key residues (e.g., Asp93 in Hsp90) form hydrogen bonds with hydroxyl groups .
- QSAR models : Correlate logP, polar surface area, and substituent σ values with IC₅₀ data to prioritize analogs .
Q. Q6: How can researchers resolve contradictions in reported biological data for structurally similar compounds?
A:
- Control experiments : Replicate assays under identical conditions (e.g., pH, cell lines). For example, discrepancies in PARP-1 inhibition may arise from variations in enzyme sources (recombinant vs. cellular extracts) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM). Inconsistent antioxidant results may reflect differences in radical generation methods (e.g., AAPH vs. DPPH) .
- Structural verification : Confirm compound identity via X-ray crystallography, as misassignment of substituent positions (e.g., 2,4- vs. 3,5-dihydroxy) can skew results .
Methodological Considerations
Q. Q7: What strategies improve yield in large-scale synthesis without compromising purity?
A:
Q. Q8: How can researchers validate the mechanism of action in enzyme inhibition studies?
A:
- Kinetic assays : Measure Kᵢ values via Lineweaver-Burk plots. Competitive inhibition by this compound against PARP-1 shows increased Kₘ with unchanged Vₘₐₓ .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
